3-Methoxy-2-(trifluoromethyl)benzamide
Overview
Description
3-Methoxy-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 219.16 g/mol . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Molecular Structure and Antioxidant Activity 3-Methoxy-2-(trifluoromethyl)benzamide and similar compounds have been explored for their molecular structures and potential antioxidant activities. For instance, the structural characteristics and antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation, revealing insights into their molecular geometry, vibrational frequencies, and electronic properties (Demir et al., 2015).
Antimicrobial Properties Certain benzamide derivatives, closely related to this compound, have demonstrated significant antimicrobial properties. For instance, specific benzamide compounds have shown substantial antibacterial and antifungal activities, which were characterized by spectral, elemental, and single crystal X-ray studies (Priya et al., 2006).
Corrosion Inhibition Research on N-Phenyl-benzamide derivatives, which are structurally related to this compound, has shown that they can act as effective corrosion inhibitors. These compounds demonstrate high efficiency in inhibiting mild steel acidic corrosion, with the methoxy substituent enhancing the inhibition efficiency. The study utilized various methods including electrochemical impedance spectroscopy, polarization study, and computational studies to elucidate their behavior and effectiveness as corrosion inhibitors (Mishra et al., 2018).
PET Imaging Agents in Neuroinflammation this compound derivatives have been synthesized as potential PET imaging agents for neuroinflammation. These agents, including carbon-11-labeled sEH/PDE4 dual inhibitors, were developed to facilitate the imaging of specific enzymes related to neuroinflammatory processes. The synthesis process, involving various chemical reactions and yielding compounds with high radiochemical purity, highlights their potential in enhancing neuroinflammation imaging techniques (Jia et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, benzamide, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
The primary targets of 3-Methoxy-2-(trifluoromethyl)benzamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As more research is conducted, we will gain a clearer picture of these effects .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can all potentially influence the action of a compound .
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNABLJFEXHVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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